molecular formula C17H17F2N3O B6089225 1-cyclopentyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-cyclopentyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B6089225
M. Wt: 317.33 g/mol
InChI Key: BYYIXWLGCXNERZ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine . It has a molecular formula of C17H17F2N3O2 and an average mass of 333.333 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group, a 3,4-difluorophenyl group, and a 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one group . More detailed structural analysis would require additional data or computational modeling.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.333 Da . Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Future Directions

The compound and its related derivatives have potential for further exploration, especially as TRK inhibitors . These compounds could be important for the treatment of cancers associated with overexpression of TRKs .

properties

IUPAC Name

1-cyclopentyl-4-(3,4-difluorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O/c18-14-6-5-10(7-15(14)19)12-8-16(23)21-17-13(12)9-20-22(17)11-3-1-2-4-11/h5-7,9,11-12H,1-4,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYIXWLGCXNERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=N2)C(CC(=O)N3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-4-(3,4-difluorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

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